molecular formula C12H12N2O2S B1269248 Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate CAS No. 692745-02-1

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1269248
CAS No.: 692745-02-1
M. Wt: 248.3 g/mol
InChI Key: HLWCDBMPOBLJIX-UHFFFAOYSA-N
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Description

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Scientific Research Applications

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities.

    Medicine: It is investigated for its potential as a therapeutic agent due to its biological activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

While the specific mechanism of action for “Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate” is not mentioned in the search results, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of benzyl bromide with 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl 2-amino-4-methyl-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid: Lacks the benzyl ester group but shares the thiazole core.

    Benzyl 2-amino-1,3-thiazole-5-carboxylate: Similar structure but without the methyl group at the 4-position.

    2-Amino-4-methyl-1,3-thiazole-5-carboxamide: Contains an amide group instead of the ester group.

Uniqueness: Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the benzyl ester and the methyl group on the thiazole ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds.

Properties

IUPAC Name

benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-10(17-12(13)14-8)11(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWCDBMPOBLJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352757
Record name benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692745-02-1
Record name benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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